molecular formula C13H12N4O2 B565165 Triazolomethylindole-3-acetic Acid-d5 CAS No. 1216889-22-3

Triazolomethylindole-3-acetic Acid-d5

Cat. No. B565165
CAS RN: 1216889-22-3
M. Wt: 261.296
InChI Key: KACIHDPNKNLLMA-JZOBIDBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triazolomethylindole-3-acetic acid-d5 (TIMA-d5) is a synthetic compound that has been used for various scientific applications, such as in biochemical and physiological research. TIMA-d5 is a derivative of the naturally occurring indole-3-acetic acid (IAA), which is an important plant hormone involved in various aspects of plant growth and development. TIMA-d5 is a stable, labeled form of IAA, and it is used as a tracer in various biochemical and physiological research applications.

Scientific Research Applications

Triazolomethylindole-3-acetic Acid-d5 has been used in a variety of scientific research applications. It has been used as a tracer in biochemical and physiological research, as well as in the study of plant hormones. It has also been used to study the metabolism of IAA, as well as to study the effects of IAA on plant growth and development. In addition, this compound has been used to study the effects of environmental stress on plants, and to study the role of IAA in plant-microbe interactions.

Mechanism of Action

Triazolomethylindole-3-acetic Acid-d5 is a stable, labeled form of IAA and it is used as a tracer in various biochemical and physiological research applications. The mechanism of action of this compound is not fully understood, but it is believed to act as an analog of IAA. It is thought to bind to the same receptors as IAA, and to activate the same signaling pathways. This results in the same biochemical and physiological effects as those of IAA.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In plants, this compound has been shown to stimulate root growth, leaf growth, and flowering. It has also been shown to increase the production of secondary metabolites, such as phenolics and alkaloids. In addition, this compound has been shown to increase the production of enzymes involved in plant defense, such as peroxidases and chitinases.

Advantages and Limitations for Lab Experiments

Triazolomethylindole-3-acetic Acid-d5 has several advantages for lab experiments. It is a stable, labeled form of IAA, which makes it easier to detect and quantify. It also has a higher affinity for IAA receptors, which makes it more effective at activating the same signaling pathways as IAA. Additionally, this compound is easy to synthesize and can be used in a variety of research applications.
The main limitation of this compound is that it is a synthetic compound and may not behave the same as IAA in all applications. Additionally, this compound is not as widely available as IAA, which can make it more difficult to obtain.

Future Directions

Future research on Triazolomethylindole-3-acetic Acid-d5 could focus on understanding its mechanism of action in more detail. Additionally, further research could be conducted to investigate the effects of this compound on plant growth and development, as well as its effects on plant-microbe interactions. Furthermore, further research could be conducted to investigate the effects of this compound on the production of secondary metabolites, such as phenolics and alkaloids. Additionally, research could be conducted to investigate the effects of this compound on other organisms, such as bacteria, fungi, and animals. Finally, research could be conducted to investigate the potential of this compound as a therapeutic agent.

Synthesis Methods

Triazolomethylindole-3-acetic Acid-d5 is synthesized by a two-step process. The first step involves the reaction of indole-3-acetic acid (IAA) with a diazonium salt, which results in the formation of a diazonium derivative. The second step involves the reaction of the diazonium derivative with a triazole-containing reagent, which results in the formation of this compound. The reaction is carried out in an organic solvent, such as dichloromethane, and the product is isolated by chromatography.

properties

IUPAC Name

2-[4,6,7-trideuterio-5-[dideuterio(1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c18-13(19)4-10-5-15-12-2-1-9(3-11(10)12)6-17-8-14-7-16-17/h1-3,5,7-8,15H,4,6H2,(H,18,19)/i1D,2D,3D,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACIHDPNKNLLMA-JZOBIDBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C(C(=C1C([2H])([2H])N3C=NC=N3)[2H])C(=CN2)CC(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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